2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one
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Overview
Description
2’,3,3’,4,5’,6’-Hexahydrospiro[2H-1-benzopyran-2,4’-[4H]pyran]-4-one is a complex organic compound characterized by its spirocyclic structure, which includes a benzopyran moiety fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,3’,4,5’,6’-hexahydrospiro[2H-1-benzopyran-2,4’-[4H]pyran]-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted benzaldehyde and a dihydropyran, the compound can be synthesized through a series of condensation and cyclization reactions.
Condensation Reaction: The initial step often involves the condensation of a benzaldehyde derivative with a dihydropyran in the presence of a catalyst such as p-toluenesulfonic acid.
Cyclization: The intermediate product undergoes cyclization under controlled temperature and pH conditions to form the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2’,3,3’,4,5’,6’-Hexahydrospiro[2H-1-benzopyran-2,4’-[4H]pyran]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzopyran or pyran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2’,3,3’,4,5’,6’-hexahydrospiro[2H-1-benzopyran-2,4’-[4H]pyran]-4-one is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2’,3,3’,4,5’,6’-hexahydrospiro[2H-1-benzopyran-2,4’-[4H]pyran]-4-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The spirocyclic structure allows for unique binding interactions, which can modulate biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one: A simpler analog with a single benzopyran ring.
Spiro[2H-1-benzopyran-2,4’-piperidine]: Another spirocyclic compound with a piperidine ring instead of a pyran ring.
Uniqueness
2’,3,3’,4,5’,6’-Hexahydrospiro[2H-1-benzopyran-2,4’-[4H]pyran]-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
IUPAC Name |
spiro[3H-chromene-2,4'-oxane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-11-9-13(5-7-15-8-6-13)16-12-4-2-1-3-10(11)12/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBSZIUSQNFHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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